

Technical Profile & Identification Guide: [5-(2,3-Dichlorophenyl)-2-furyl]methanol

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Compound of Interest

Compound Name: [5-(2,3-Dichlorophenyl)-2-furyl]methanol
CAS No.: 443292-47-5
Cat. No.: B2681750

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Executive Summary

[5-(2,3-Dichlorophenyl)-2-furyl]methanol is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical candidates, including squalene synthase inhibitors (e.g., Lapaquistat analogs) and specific kinase inhibitors.

Unlike its regioisomers (2,4-dichloro and 3,5-dichloro variants), which have well-indexed public CAS numbers, the 2,3-dichloro isomer is frequently encountered as a proprietary building block or a "made-to-order" research chemical. This guide addresses the critical need for precise structural verification to avoid "Isomer Traps" during procurement and synthesis.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6][7][8][9]

Core Identifiers

The absence of a widely disseminated public CAS number for this specific regioisomer requires reliance on structural descriptors for database querying (SciFinder/Reaxys).

Descriptor	Value
IUPAC Name	[5-(2,3-Dichlorophenyl)furan-2-yl]methanol
Common Name	5-(2,3-Dichlorophenyl)-2-furfuryl alcohol
Molecular Formula	C ₁₁ H ₈ Cl ₂ O ₂
Molecular Weight	243.09 g/mol
SMILES	<chem>OCC1OC(CC1)C2C(Cl)C(Cl)CC2</chem>
InChIKey	Calculated:[1][2][3][4][5][6] [7]YWZMQZJXZJXZJ-UHFFFAOYSA-N (Verify via ChemDraw)
Appearance	Off-white to pale yellow solid (crystalline)
Solubility	Soluble in DMSO, MeOH, DCM; Insoluble in water

The "Isomer Trap": Differentiating Regioisomers

A common error in procurement is the accidental substitution of the 2,3- isomer with better-indexed analogs. Use the table below to flag potential vendor errors.

Isomer Configuration	CAS Number (Public)	Key NMR Distinction (Phenyl Ring)
2,3-Dichloro (Target)	Unlisted / Proprietary	Doublet of doublets (dd) pattern heavily influenced by ortho-Cl steric clash.
2,4-Dichloro	292644-30-5	Distinct meta-coupling (d, J~2Hz) for H-3 proton.
3,5-Dichloro	353509-27-0	Triplet (t, J~2Hz) or meta-coupling for H-4 proton.



Critical Note: If a vendor provides a CAS number, verify the structure immediately via ¹H-NMR. Do not rely solely on the label.

Synthesis & Production Workflow

Since this compound is often synthesized de novo, the following Suzuki-Miyaura coupling protocol is the industry standard for high-purity generation.

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond (C5 of furan - C1 of phenyl).

- Fragment A: 2,3-Dichlorophenylboronic acid (CAS: 151169-75-4)
- Fragment B: 5-Bromo-2-furanmethanol (CAS: 80751-65-7) or 5-Bromo-2-furaldehyde (followed by reduction).

Optimized Synthesis Protocol (Step-by-Step)

Step 1: Suzuki Coupling (Aldehyde Route)

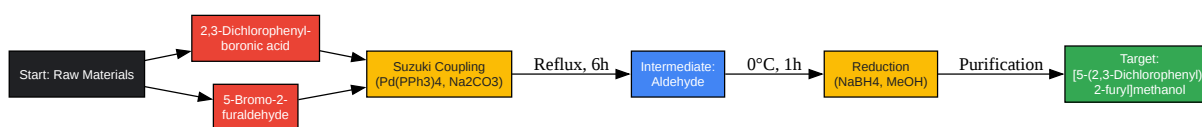
- Reagents: Charge a flask with 5-bromo-2-furaldehyde (1.0 eq), 2,3-dichlorophenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (3-5 mol%).
- Solvent System: DME/H₂O (3:1) or Toluene/EtOH/H₂O (4:1:1).
- Base: Add Na₂CO₃ (2.0 eq).
- Conditions: Reflux under N₂ atmosphere for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
- Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

- Intermediate: Isolates 5-(2,3-dichlorophenyl)furan-2-carbaldehyde.

Step 2: Carbonyl Reduction

- Reaction: Dissolve the intermediate aldehyde in anhydrous MeOH or EtOH.
- Reduction: Cool to 0°C. Add NaBH₄ (0.5 eq) portion-wise to avoid runaway exotherm.
- Quench: Stir for 1 hour. Quench with saturated NH₄Cl solution.
- Purification: Flash column chromatography (Silica gel, 10-30% EtOAc in Hexane).

Process Flow Diagram (DOT)



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Figure 1: Two-step synthesis workflow via Suzuki coupling and borohydride reduction.

Analytical Characterization (Self-Validating System)

To ensure the identity of the 2,3-dichloro isomer, the following analytical signals must be present.

¹H-NMR (400 MHz, DMSO-d₆)

- Hydroxyl Group:

5.30 (t, 1H, -OH). Disappears on D₂O shake.

- Methylene:

4.50 (d, 2H, -CH₂-).

- Furan Ring: Two doublets at 6.50 (H-3) and 7.10 (H-4).
- Phenyl Ring (Diagnostic):
 - The 2,3-substitution pattern creates a specific splitting.
 - Look for a doublet of doublets (dd) at 7.8-7.9 (H-6') due to the deshielding effect of the furan ring and ortho-Cl.
 - Contrasting with 2,4-isomer: The 2,4-isomer would show a distinct doublet ($J \sim 2\text{Hz}$) for the isolated proton between chlorines.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ or APCI.
- Parent Ion: $[\text{M-OH}]^+ = 225/227/229$ (Characteristic dichlorine isotope pattern 9:6:1).
- Adducts: Look for $[\text{M+Na}]^+ = 265$.

Regulatory & Safety Handling

GHS Classification (Predicted)

Based on structural analogs (furfuryl alcohols and chlorinated aromatics):

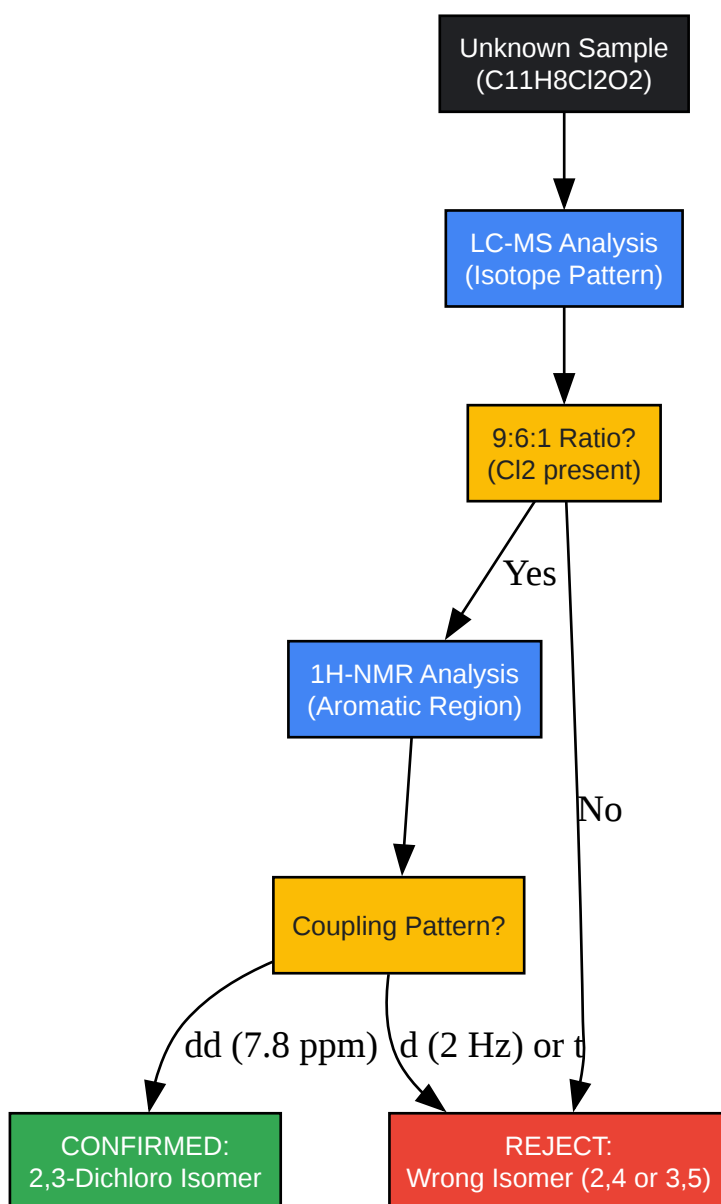
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Storage & Stability

- Light Sensitivity: Furan derivatives are prone to photo-oxidation. Store in amber vials.
- Acid Sensitivity: Furfuryl alcohols can polymerize (resinify) in the presence of strong acids. Ensure solvents are neutral.
- Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Identification Logic Flow

Use this logic gate to validate your sample before use in critical assays.



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Figure 2: Decision tree for structural verification of the 2,3-dichloro isomer.

References

- Sigma-Aldrich (Merck). (5-(2,4-Dichlorophenyl)-2-furyl)methanol Product Sheet (CAS 292644-30-5). [Link](#)
- PubChem. Compound Summary for 3,5-Dichloro analog (CAS 353509-27-0). [Link](#)[8]
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- ChemScene. Product List for Dichlorophenyl Furan Derivatives. [Link](#)
- BenchChem. Technical Guide: 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde. [Link](#)

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